molecular formula C20H22ClFN4O B2628393 3-chloro-4-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide CAS No. 2034410-11-0

3-chloro-4-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide

Cat. No.: B2628393
CAS No.: 2034410-11-0
M. Wt: 388.87
InChI Key: ZNZCDERDFRGQRV-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, as well as a piperidinyl and tetrahydroquinazolinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with 3-chloro-4-fluoroaniline, which undergoes a series of reactions including acylation, cyclization, and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups at the chloro or fluoro positions.

Scientific Research Applications

3-chloro-4-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Material Science: It is explored for its properties in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-4-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide is unique due to its specific substitution pattern and the presence of both piperidine and tetrahydroquinazoline rings. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN4O/c21-16-11-13(5-6-17(16)22)20(27)25-14-7-9-26(10-8-14)19-15-3-1-2-4-18(15)23-12-24-19/h5-6,11-12,14H,1-4,7-10H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZCDERDFRGQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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